REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[C:8]2[C:14]3[CH:15]=[C:16]([C:19]([OH:21])=[O:20])[CH:17]=[CH:18][C:13]=3[CH:12]=[CH:11][C:10]3[CH:22]=[CH:23][CH:24]=[CH:25][C:9]2=3)[CH2:4][CH2:3]1.[CH2:26]([N:28]([CH2:31]C)CC)C.CN(C)P([N:40]([CH3:42])[CH3:41])(N(C)C)=O.[C:44](=[O:47])([O-])[O-].[Na+].[Na+].[OH2:50]>>[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[C:8]2[C:14]3[CH:15]=[C:16]([C:19]([O:21][CH2:26][N:28]4[C:31](=[O:50])[CH2:42][N:40]([CH3:41])[C:44]4=[O:47])=[O:20])[CH:17]=[CH:18][C:13]=3[CH:12]=[CH:11][C:10]3[CH:22]=[CH:23][CH:24]=[CH:25][C:9]2=3)[CH2:4][CH2:3]1 |f:3.4.5|
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Name
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(±)-5-(1-methyl-4-piperidylidene)-5H-dibenzo[a,d]-cycloheptene-3-carboxylic acid
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Quantity
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1 g
|
Type
|
reactant
|
Smiles
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CN1CCC(CC1)=C1C2=C(C=CC3=C1C=C(C=C3)C(=O)O)C=CC=C2
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Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
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Name
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1H-1-chloromethyl-3-methyl-2,5-dioxo-2,3,4,5-tetrahydroimidazole
|
Quantity
|
0.456 g
|
Type
|
reactant
|
Smiles
|
|
Name
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saturated solution
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
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The mixture then was extracted with ten 50 ml aliquots of ether
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Type
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WASH
|
Details
|
The combined ether extracts were washed with ten 75 ml portions of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
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FILTRATION
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Details
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filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The white crystalline residue was recrystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)=C1C2=C(C=CC3=C1C=C(C=C3)C(=O)OCN3C(N(CC3=O)C)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |